N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. This compound belongs to a class of molecules investigated for pharmacological activities, including anti-inflammatory and anti-exudative effects, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-11-4-5-12(9-13(11)19)20-17(25)10-27-18-22-21-16-7-6-14(23-24(16)18)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFZKXQMPLPJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole-pyridazine core linked to a sulfanyl group and an acetamide moiety.
The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors are critical in targeting signaling pathways that promote tumor growth. Preliminary studies suggest that this compound may inhibit c-Met kinase activity, which is often overexpressed in various cancers.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
These results indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 cells.
Mechanistic Studies
Mechanistic investigations have included:
- Cell Cycle Analysis : Flow cytometry studies revealed that treatment with the compound induces G1 phase arrest in cancer cells.
- Apoptosis Assays : Annexin V-FITC/PI staining demonstrated increased apoptosis in treated cells compared to controls.
- Fluorescence Staining : Acridine orange staining indicated increased autophagic activity following treatment.
These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death.
Case Studies and Research Findings
In a recent study examining various triazolo-pyridazine derivatives, this compound was identified as a lead compound due to its favorable pharmacological profile and low toxicity in preliminary animal models. The study highlighted its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) and other malignancies associated with c-Met overexpression.
Comparison with Similar Compounds
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 852374-82-4)
- Structural Differences : The phenyl substituents differ: the target compound has a 3-fluoro-4-methylphenyl group, while this analog has a 3-fluorophenyl on the triazolo-pyridazine and a 3-trifluoromethylphenyl on the acetamide.
- In contrast, the methyl group in the target compound may improve metabolic stability by reducing oxidative metabolism .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
- Structural Differences : Replaces the furan-2-yl group with a 4-methylphenyl ring.
- Impact: The absence of the furan heterocycle reduces electron-rich π-system interactions.
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Structural Differences : Features an ethoxyphenyl group instead of the furan-2-yl and 3-fluoro-4-methylphenyl.
- Impact : The ethoxy group’s electron-donating nature could increase solubility in polar solvents but may reduce membrane permeability. The absence of fluorine might lower metabolic resistance to cytochrome P450 enzymes .
Anti-Exudative Activity
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate anti-exudative effects in preclinical models.
Physicochemical and ADMET Properties
| Property | Target Compound | CAS 852374-82-4 | CAS 877634-23-6 |
|---|---|---|---|
| Molecular Weight | ~415.4 g/mol | ~449.4 g/mol | ~377.4 g/mol |
| logP (Predicted) | 2.8–3.2 | 3.5–4.0 | 2.5–3.0 |
| Solubility (aq., µg/mL) | <10 (low) | <5 (very low) | 10–20 (moderate) |
| Metabolic Stability | Moderate (fluorine shielding) | Low (CF₃ group oxidation) | High (no halogen substituents) |
Key Observations :
- The trifluoromethyl group in CAS 852374-82-4 increases logP but reduces aqueous solubility.
- The target compound balances lipophilicity and metabolic stability, making it a promising candidate for further optimization .
Computational and Predictive Studies
Machine learning models, such as XGBoost (), predict properties like solubility and bioactivity. For the target compound, predicted RMSE values for critical temperature (analogous to thermal stability) could align with triazolo-pyridazine derivatives (~9–10 K). Experimental validation is required to confirm these estimates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
